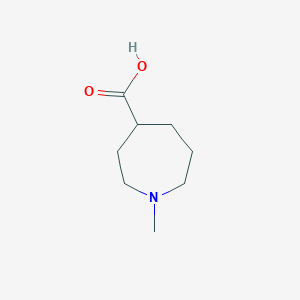

1-Methylazepane-4-carboxylic acid

Descripción general

Descripción

“1-Methylazepane-4-carboxylic acid” is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of azepane, which is a seven-membered heterocyclic compound with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered ring (azepane) with a methyl group attached to one of the carbon atoms and a carboxylic acid group attached to the fourth carbon atom . The exact 3D structure might need to be determined using techniques like X-ray crystallography or NMR spectroscopy, which is not available in the sources I have access to.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would include its molecular weight, melting point, boiling point, solubility in various solvents, and acidity (pKa). Unfortunately, these specific properties are not available in the sources I have access to .Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediate Compounds

Lipase Catalyzed Regioselective Lactamization

A key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involved a lipase-catalyzed regioselective lactamization, which simplified work and recycled the enzyme efficiently (Aurell et al., 2014).

Cyclisation of Amino-acid Derivatives

Research demonstrates the Dieckmann cyclisation of specific amino-acid derivatives, leading to various carboxylate compounds, which may relate to 1-Methylazepane-4-carboxylic acid applications (Proctor et al., 1972).

Iridium-Catalyzed Cage B(4)-Amidation Reaction

Involves carboxylic acid-assisted B(4)-H bond activation, demonstrating potential in the synthesis of complex organic compounds (Han et al., 2020).

Oriented Synthesis of Carboxylic Acid Derivatives

This study provides insights into the synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drugs (Liu et al., 2015).

Hydrogen-bonded Assembly in Benzazepine Carboxylic Acids

Analysis of the molecular structures and hydrogen-bonding in benzazepine derivatives, which are structurally related to this compound (Guerrero et al., 2014).

Synthesis of 1,3-Oxazepine Derivatives

Involves the synthesis of novel 1,3-oxazepine derivatives, which may share synthetic pathways with this compound (Abid & Ramadan, 2018).

Synthesis of Ring-Fused 1-Benzazepines

Demonstrates a method to transform cyclopropane derivatives into 1-benzazepines, potentially relevant to the synthesis of this compound (Suh et al., 2017).

Applications in Medicinal Chemistry and Drug Synthesis

Synthesis of Antagonists

A practical synthesis method for an orally active CCR5 antagonist involves the use of related carboxylic acids, indicating the potential utility of this compound in drug synthesis (Ikemoto et al., 2005).

Biomimetic Alkaloid Syntheses

Studies in biomimetic alkaloid syntheses using related carboxylic acids provide insights into the potential applications of this compound in the synthesis of complex natural products (Kuehne & Earley, 1983).

Design of PPAR alpha/gamma Dual Agonists

The synthesis of 1,3-dioxane carboxylic acid derivatives as PPAR alpha/gamma dual agonists indicates a potential application area for this compound in therapeutic agents (Pingali et al., 2008).

Other Relevant Applications

- Electrochemical Studies of Triazepine Carboxylate Compounds: Studies focusing on the corrosion inhibition properties of triazepines carboxylate compounds suggest potential industrial applications for this compound (Alaoui et al., 2018).

Propiedades

IUPAC Name |

1-methylazepane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-2-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVCLYDSXOEYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697050 | |

| Record name | 1-Methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-62-4 | |

| Record name | 1-Methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2-Methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3059547.png)

![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)

![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)